3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-1,4-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-4-9(2)8-6(5)3-7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLQFVQFPLGUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 3 Chloromethyl 1,4 Dimethyl 1h Pyrazole
Nucleophilic Substitution Reactions Involving the Chloromethyl Group
The primary mode of reactivity for 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole involves the displacement of the chloride ion by a variety of nucleophiles. This SN2-type reaction is facilitated by the stability of the resulting transition state, which is influenced by the adjacent pyrazole (B372694) ring.
Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)
The carbon-chlorine bond in the chloromethyl group is readily cleaved by nitrogen-based nucleophiles, leading to the formation of a new carbon-nitrogen bond. This has been demonstrated in reactions with primary and secondary amines, as well as with azide (B81097) ions. For instance, the reaction with amines provides a straightforward route to (1,4-dimethyl-1H-pyrazol-3-yl)methanamine derivatives. vulcanchem.com Similarly, reaction with sodium azide results in the formation of 3-(azidomethyl)-1,4-dimethyl-1H-pyrazole. The presence of both an azide and a nitro group on a pyrazole ring can lead to further intramolecular cyclization reactions upon heating. rrbdavc.org
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Primary/Secondary Amines | (1,4-Dimethyl-1H-pyrazol-3-yl)methanamine derivatives | Typically in the presence of a base to neutralize the HCl byproduct. | vulcanchem.com |
| Sodium Azide | 3-(Azidomethyl)-1,4-dimethyl-1H-pyrazole | Facile replacement of chlorine. | rrbdavc.org |
Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)
Oxygen-based nucleophiles, such as alcohols and phenols, can also displace the chloride from the chloromethyl group to form ethers. These reactions are typically carried out in the presence of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. The resulting alkoxide or phenoxide ion then attacks the electrophilic carbon of the chloromethyl group.
Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)
In a similar fashion to alcohols and phenols, thiols can react with this compound to yield thioethers. The reaction is generally performed in the presence of a base to generate the more nucleophilic thiolate anion.
Carbon-Nucleophile Coupling Reactions (e.g., Grignard, Organolithium Reagents)
The chloromethyl group can also participate in carbon-carbon bond-forming reactions with strong carbon nucleophiles like Grignard reagents and organolithium compounds. These reactions provide a valuable method for extending the carbon chain at the C3 position of the pyrazole ring. For instance, palladium-catalyzed cross-coupling reactions between alkyl chlorides and Grignard reagents are known to proceed efficiently. nih.gov
Pyrazole Ring-Mediated Transformations and Functionalization
Beyond the reactivity of the chloromethyl substituent, the pyrazole ring itself can undergo chemical transformations.
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
The pyrazole ring is an electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution. rrbdavc.org The directing effects of the N-methyl and C4-methyl groups, as well as the chloromethyl group at C3, influence the position of substitution. In general, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position if it is unsubstituted. researchgate.netscribd.com However, in this compound, the C4 position is already occupied by a methyl group. Therefore, electrophilic substitution would be directed to the remaining available position, C5, though potentially with lower reactivity due to steric hindrance.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group onto the pyrazole ring, typically using a mixture of nitric acid and sulfuric acid. guidechem.comnih.gov
Halogenation: Introduction of a halogen atom (e.g., Br, Cl) onto the pyrazole ring, often using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov
Formylation: Introduction of a formyl group, commonly achieved through the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide. researchgate.netnih.govmdpi.comjocpr.comsemanticscholar.org
| Reaction | Reagents | Typical Position of Substitution | Reference |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C4 (if unsubstituted) | scribd.comguidechem.comnih.gov |
| Halogenation | NBS, NCS | C4 (if unsubstituted) | nih.gov |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | C4 (if unsubstituted) | researchgate.netscribd.comnih.govmdpi.comjocpr.comsemanticscholar.org |
Metal-Catalyzed Coupling Reactions at the Pyrazole Ring
The direct functionalization of C-H bonds on the pyrazole ring using transition-metal catalysis represents a powerful and atom-economical strategy for creating new carbon-carbon bonds. researchgate.net In contrast to classical cross-coupling methods that necessitate pre-functionalized (e.g., halogenated) starting materials, direct C-H activation allows for the direct linkage of aryl, alkyl, or other groups to the pyrazole core. researchgate.net
For N-substituted pyrazoles like the title compound, there are two primary C-H bonds available for functionalization on the ring: at the C-3 and C-5 positions (the C-4 position is substituted with a methyl group). The regioselectivity of these reactions is a significant challenge. Generally, the C-5 proton in 1-substituted pyrazoles is considered the most acidic and is often preferentially activated in palladium-catalyzed C-H arylation reactions. researchgate.net However, protocols for the more challenging C-3 arylation have also been developed. nih.govrsc.org
Palladium-catalyzed C-H arylation is a prominent example. These reactions typically employ a palladium(II) catalyst, such as Pd(OAc)₂, often in conjunction with a ligand and an oxidant. The N1- and N2-atoms of the pyrazole ring can act as directing groups, influencing the site of C-H activation. researchgate.net Research on related pyrazole scaffolds has demonstrated successful C-H arylation with a variety of aryl halides. nih.govnih.gov
| Catalyst System | Pyrazole Substrate | Coupling Partner | Position | Yield (%) | Reference |
| Pd(OAc)₂ / Phenanthroline | 1-Methyl-1H-pyrazole | Iodobenzene | C-3 | 85 | nih.govrsc.org |
| Pd(OAc)₂ (ligandless) | 1-Methyl-1H-pyrazole | 1-Bromo-4-nitrobenzene | C-5 | 55 | nih.gov |
| Pd(OAc)₂ / Pyridine (B92270) | 4-Nitro-1H-pyrazoles | Allyl Carbonates | C-5 | High | researchgate.net |
Another key strategy is the Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of a halopyrazole with a boronic acid in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org While this requires a pre-halogenated pyrazole, it is a highly versatile and widely used method for constructing biaryl systems involving the pyrazole motif. nih.govrsc.org For a compound like this compound, a synthetic route starting from a brominated analogue, such as 5-bromo-3-(chloromethyl)-1,4-dimethyl-1H-pyrazole, would enable Suzuki-Miyaura coupling at the C-5 position.
Cycloaddition Reactions Involving the Pyrazole Moiety
The participation of the aromatic pyrazole ring in cycloaddition reactions, such as the Diels-Alder reaction, is generally unfavorable due to the inherent loss of aromaticity that would occur in the transition state and product. researchgate.net Aromatic systems are exceptionally stable and require significant energy input to overcome this stabilization barrier.
However, specific structural modifications or reaction conditions can enable cycloaddition chemistry in related pyrazole systems:
Non-Aromatic Pyrazoles: 4H-Pyrazoles, which are non-aromatic isomers of 1H-pyrazoles, can readily participate as dienes in Diels-Alder reactions. mdpi.com The absence of aromatic stabilization allows them to undergo [4+2] cycloaddition with dienophiles. For instance, fluorinated 4H-pyrazoles have been shown to react rapidly with strained alkynes. mdpi.com
Exocyclic Dienes: While the pyrazole ring itself is unreactive, it is possible for a diene system attached as a substituent to the pyrazole ring to undergo cycloaddition. In a notable example, pyrazolyl 2-azadienes were induced to undergo Diels-Alder cycloadditions with nitroalkenes under microwave irradiation. researchgate.net This was reported as the first instance of a [4+2] cycloaddition involving a pyrazole ring system, where the pyrazole acts as a directing component of a 2-azadiene. researchgate.net
Therefore, for the aromatic 1H-pyrazole core of this compound, direct participation as a diene in a conventional Diels-Alder reaction is not an expected pathway of reactivity.
Rearrangement Reactions and Structural Isomerization Studies
Substituted pyrazoles can undergo a variety of rearrangement reactions, typically induced by thermal or photochemical energy. These transformations can lead to significant structural reorganization, including ring isomerization, ring contraction, or migration of substituents.
Thermal Rearrangements: Studies on N-substituted pyrazoles have revealed pathways for thermal rearrangement. For example, 1,1'-dipyrazolylmethane has been shown to thermally rearrange to 4,4'-dipyrazolylmethane. mq.edu.au The thermal treatment of 3H-pyrazoles, which are isomers of the more common 1H-pyrazoles, can induce competitive migrations of substituents (e.g., methyl groups) to either a carbon or nitrogen atom, resulting in the formation of stable 4H-pyrazoles or N-methylated 1H-pyrazoles. cdnsciencepub.com
Photochemical Rearrangements: UV irradiation provides an alternative pathway for pyrazole isomerization. Photochemical reactions can induce transformations not accessible under thermal conditions. For instance, certain pyrazole derivatives have been shown to rearrange into imidazoles upon irradiation. researchgate.net Other studies have detailed the photochemical transformation of pyrazoles containing a 3-hydroxypyran-4-one fragment, which proceeds via a contraction of the pyranone ring. nih.gov
For this compound, while specific rearrangement studies are not available, it is plausible that it could undergo similar photochemical or high-temperature thermal rearrangements, potentially involving the migration of the methyl groups or transformations involving the chloromethyl substituent.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these reactions is crucial for controlling their outcomes and designing new synthetic methodologies. Investigations often combine experimental evidence with computational studies to map reaction pathways. eurasianjournals.com
Elucidation of Reaction Pathways and Intermediates
Metal-Catalyzed Coupling: The mechanism for palladium-catalyzed C-H arylation typically proceeds through a catalytic cycle. snnu.edu.cn A common pathway involves the coordination of the pyrazole to the Pd(II) center, followed by C-H activation via a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. nih.gov This intermediate then reacts with the coupling partner (e.g., an aryl halide) through oxidative addition, leading to a Pd(IV) species. Subsequent reductive elimination forms the C-C bond and regenerates the Pd(II) catalyst. snnu.edu.cn
ANRORC Mechanism: In some nucleophilic substitution reactions on heterocyclic rings, a pathway known as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is operative. wikipedia.org This has been studied in reactions of dinitropyrazoles with arylhydrazines. researchgate.net The proposed mechanism involves an initial nucleophilic attack at an electrophilic ring carbon (e.g., C5), followed by the opening of the pyrazole ring to form an open-chain intermediate (often a nitrile). This intermediate then undergoes intramolecular cyclization to form a new pyrazole ring, effectively resulting in a substitution product. wikipedia.orgresearchgate.net
Rearrangements: The mechanism for the thermal rearrangement of 1,1'-dipyrazolylmethane to its 4,4'-isomer has been proposed to proceed through a radical pathway, involving the homolytic cleavage of the N-CH₂ bond. mq.edu.au Photochemical rearrangements often proceed through high-energy excited states, leading to intermediates such as Dewar isomers or valence isomers, which then thermally rearrange to the final products. researchgate.net
Kinetic and Thermodynamic Studies of Reactivity
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. jackwestin.com Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that is formed fastest, i.e., via the lowest activation energy pathway. wikipedia.org Under thermodynamic control (at higher temperatures or with longer reaction times allowing for equilibrium), the most stable product is favored. wikipedia.org
While specific kinetic or thermodynamic data for reactions of this compound are scarce, data from analogous systems provide valuable insights.
Cycloaddition Reactions: In the Diels-Alder reaction of a non-aromatic 4-fluoro-4-methyl-4H-pyrazole with a strained alkyne, the reaction kinetics were measured, and the thermodynamic activation parameters were calculated using Density Functional Theory (DFT). mdpi.com This provides a quantitative look at the energy landscape of a pyrazole-based cycloaddition.
| Reaction | Rate Constant (k) | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) | Conditions | Reference |
| Diels-Alder of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole with BCN | 0.76 M⁻¹s⁻¹ | 16.0 (calc.) | -34.0 (calc.) | ~20 °C, Methanol/Water | mdpi.com |
| Diels-Alder of 4,4-difluoro-3,5-diphenyl-4H-pyrazole with BCN | ~5.3 M⁻¹s⁻¹ | 15.2 (calc.) | -35.2 (calc.) | ~20 °C, Methanol/Water | mdpi.com |
Advanced Spectroscopic and Structural Elucidation of 3 Chloromethyl 1,4 Dimethyl 1h Pyrazole and Its Synthetic Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural map can be assembled.
Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
While specific experimental NMR data for 3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole are not readily found in the cited literature, a detailed analysis can be predicted based on its structure and comparison with its synthetic intermediates and isomers.
Synthetic Intermediates:
A plausible precursor, 3,4-dimethyl-1H-pyrazole , has been characterized. Its spectral data provides a foundational understanding of the pyrazole (B372694) core's magnetic environment.
¹³C NMR of 3,4-dimethyl-1H-pyrazole: Data is available from spectral databases, which helps in assigning the carbon signals of the core pyrazole ring. nih.gov
Structural Isomer:
For comparative purposes, the well-characterized isomer, 5-Chloromethyl-1,3-dimethyl-1H-pyrazole , provides valuable insight into the expected chemical shifts for the substituent groups. nih.gov
¹H NMR of 5-Chloromethyl-1,3-dimethyl-1H-pyrazole (in CDCl₃):
A singlet at δ 6.04 ppm corresponds to the pyrazole ring proton (H-4). nih.gov
A singlet at δ 4.53 ppm is assigned to the two protons of the chloromethyl group (-CH₂Cl). nih.gov
A singlet at δ 3.84 ppm is attributed to the three protons of the N-methyl group (N-CH₃). nih.gov
A singlet at δ 2.22 ppm represents the three protons of the C-methyl group (C-CH₃). nih.gov
For the target molecule, This compound , the following assignments would be anticipated:
H-5: A singlet, likely appearing around δ 7.2-7.4 ppm.
N-CH₃: A singlet, expected around δ 3.7-3.9 ppm.
C4-CH₃: A singlet, expected around δ 2.0-2.2 ppm.
CH₂Cl: A singlet, expected around δ 4.5-4.7 ppm.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazole-H (H-4) | 6.04 | Singlet | 1H |
| CH₂Cl | 4.53 | Singlet | 2H |
| N-CH₃ | 3.84 | Singlet | 3H |
| C-CH₃ | 2.22 | Singlet | 3H |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To unambiguously confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this molecule, no ¹H-¹H couplings are expected due to the substitution pattern, resulting in an absence of cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the H-5 signal and the C-5 carbon, the N-CH₃ protons and the N-methyl carbon, the C4-CH₃ protons and the C4-methyl carbon, and the CH₂Cl protons and the chloromethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecule. Key expected correlations would include:
The N-CH₃ protons to C-5 and C-1.
The H-5 proton to C-3, C-4, and the N-methyl carbon.
The C4-CH₃ protons to C-3, C-4, and C-5.
The CH₂Cl protons to C-3 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this molecule, NOESY would show through-space correlations between the N-CH₃ protons and the H-5 proton, and between the C4-CH₃ protons and both the H-5 proton and the CH₂Cl protons, confirming their proximity on the pyrazole ring.
Solid-State NMR Spectroscopy for Polymorph Analysis and Molecular Packing (If applicable)
In cases where this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful tool for characterization. By analyzing the distinct chemical shifts and cross-polarization dynamics in the solid state, ssNMR can differentiate between polymorphs and provide insights into the molecular packing and intermolecular interactions within the crystal lattice.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule.
Although the experimental spectra for this compound are not available, the expected characteristic absorption bands can be predicted. Data for the related compound 3,4-dimethyl-1H-pyrazole shows characteristic vibrations for the pyrazole ring. nih.gov For the title compound, key vibrational modes would include:
C-H stretching: Aromatic C-H stretching from the pyrazole ring (around 3100 cm⁻¹) and aliphatic C-H stretching from the methyl and chloromethyl groups (2850-3000 cm⁻¹).
C=N and C=C stretching: Vibrations associated with the pyrazole ring, typically found in the 1400-1600 cm⁻¹ region.
C-N stretching: Stretching vibrations of the pyrazole ring, often observed around 1200-1300 cm⁻¹. researchgate.net
CH₂ bending (scissoring): Expected around 1450 cm⁻¹.
C-Cl stretching: A characteristic band for the chloromethyl group, typically appearing in the 600-800 cm⁻¹ region, which is often strong in the IR spectrum.
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation (HRMS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of this compound (C₆H₉ClN₂). The expected monoisotopic mass is 144.0454 Da. PubChem provides predicted m/z values for various adducts which are useful for identifying the molecular ion peak in different ionization modes. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 145.05271 |
| [M+Na]⁺ | 167.03465 |
| [M]⁺ | 144.04488 |
The fragmentation pattern in electron ionization (EI) mass spectrometry would provide structural confirmation. Expected fragmentation pathways include:
Loss of a chlorine radical (•Cl): Leading to a fragment ion at m/z 109.
Loss of the chloromethyl radical (•CH₂Cl): Resulting in the 1,4-dimethylpyrazolium cation at m/z 95.
Ring cleavage: The pyrazole ring can undergo characteristic cleavage patterns, which helps in confirming the core structure.
Analysis of the precursor 3,4-dimethyl-1H-pyrazole by GC-MS shows a top peak at m/z 95 and a second highest at m/z 96 (the molecular ion), which corresponds to the pyrazole core of the title compound. nih.govnist.gov
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state, providing precise bond lengths, bond angles, and information on crystal packing.
No crystal structure has been reported for this compound. However, a detailed crystallographic analysis of its isomer, 5-Chloromethyl-1,3-dimethyl-1H-pyrazole , is available and provides a model for the expected solid-state architecture. nih.gov
The key findings for the isomer are:
Crystal System: Triclinic nih.gov
Space Group: P-1 nih.gov
Molecular Geometry: The pyrazole ring is nearly planar. nih.gov
Crystal Packing: In the crystal structure, molecules are linked by C—H···N intermolecular interactions, forming chains along the direction. nih.gov
| Parameter | Value |
|---|---|
| Empirical formula | C₆H₉ClN₂ |
| Formula weight | 144.60 |
| Temperature (K) | 296 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 6.5210 (7) Å b = 7.3111 (7) Å c = 7.9854 (8) Å α = 88.383 (1)° β = 77.563 (2)° γ = 85.725 (2)° |
| Volume (ų) | 370.71 (6) |
| Z | 2 |
| Final R indices [I>2σ(I)] | R1 = 0.038 |
| R indices (all data) | wR2 = 0.105 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization
General Spectroscopic Features of Pyrazole Derivatives
Pyrazole and its derivatives are known to exhibit diverse photophysical properties, which are highly dependent on the nature and position of substituents on the pyrazole ring. niscpr.res.in The electronic transitions in these molecules typically involve π → π* and n → π* transitions. The core pyrazole ring itself is a five-membered aromatic heterocycle, and its electronic properties can be significantly modulated by the introduction of auxochromic and chromophoric groups.
Studies on various substituted pyrazoles have shown that they can exhibit absorption maxima in the UV-visible region. For instance, arylazo-1H-3,5-dimethylpyrazoles have been evaluated for their photoswitching behavior using UV-vis spectroscopy, indicating that the electronic properties are sensitive to substitution on the aryl ring. acs.org
Electronic Absorption of Synthetic Intermediates and Analogs
The synthetic pathway to this compound likely involves intermediates such as 1,4-dimethyl-1H-pyrazole-3-carbaldehyde or 1,4-dimethyl-1H-pyrazole-3-carboxylic acid. The electronic spectra of such functionalized pyrazoles provide insight into the electronic structure of the target compound.
For example, a study on novel fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde reported UV-vis absorption maxima in the blue region of the visible spectrum. ktu.edu This suggests that the presence of a carbonyl group conjugated to the pyrazole ring can lead to significant absorption in the visible range. While not the exact intermediate, this provides a basis for understanding the electronic properties of pyrazole-3-carbaldehydes.
Computational studies on pyrazole derivatives, such as those involving density functional theory (DFT), have been employed to predict their electronic spectra and understand the nature of their electronic transitions. nih.govnih.gov These theoretical approaches can complement experimental data and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.
Fluorescence Properties of Pyrazole Derivatives
Many pyrazole derivatives have been shown to exhibit fluorescence, making them useful as fluorescent probes and in the development of light-emitting materials. The fluorescence properties, including emission maxima and quantum yields, are also highly dependent on the molecular structure.
A study on 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a pyrazoline derivative, reported an intense fluorescence emission with a maximum at 330 nm upon excitation at 275 nm in methanol. mdpi.com Although this is a pyrazoline (a partially saturated pyrazole), it highlights the potential for fluorescence in related heterocyclic systems. The boron complexes mentioned earlier, derived from a pyrazole-4-carbaldehyde, exhibited fluorescence emission maxima in the green region of the visible spectrum, with quantum yields up to 4.3%. ktu.edu
The tables below summarize representative, albeit indirect, spectroscopic data from related pyrazole derivatives to provide a contextual understanding.
Table 1: Illustrative UV-Vis Absorption Data for Substituted Pyrazole Derivatives
| Compound/Derivative Class | Solvent/Method | Absorption Maxima (λmax, nm) | Reference |
| Arylazo-1H-3,5-dimethylpyrazoles | Various | Evaluated by UV-Vis spectroscopy | acs.org |
| Boron complexes of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Various | In the blue region | ktu.edu |
| 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Methanol | 277, 245, 220 | mdpi.com |
Table 2: Illustrative Fluorescence Emission Data for Substituted Pyrazole Derivatives
| Compound/Derivative Class | Solvent/Method | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| Boron complexes of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Various | Not specified | In the green region | Up to 4.3% | ktu.edu |
| 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Methanol | 275 | 330 | Not reported | mdpi.com |
Computational and Theoretical Investigations of 3 Chloromethyl 1,4 Dimethyl 1h Pyrazole
Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is used to determine the electronic structure of a molecule, from which numerous properties can be derived. A typical DFT study on 3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.
Molecules with rotatable single bonds, such as the bond connecting the chloromethyl group to the pyrazole (B372694) ring in this compound, can exist in various spatial arrangements called conformations. A conformational analysis systematically explores these different arrangements to identify the most stable (lowest energy) structures.
By rotating the C-C bond of the chloromethyl group and calculating the energy at each step, an energy landscape can be generated. This landscape would reveal the global minimum energy conformer, representing the most probable shape of the molecule, as well as other local minima (other stable conformers) and the energy barriers for rotation between them.
Table 1: Illustrative Conformational Analysis Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Dihedral Angle (Cl-C-C-N) | Relative Energy (kcal/mol) | Conformer Type |
| 0° | 5.2 | Eclipsed (Transition State) |
| 60° | 0.0 | Staggered (Global Minimum) |
| 120° | 4.8 | Eclipsed (Transition State) |
| 180° | 0.5 | Staggered (Local Minimum) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. Analysis of the spatial distribution of these orbitals would show where the molecule is most likely to react. For this compound, the HOMO would likely be distributed over the electron-rich pyrazole ring, while the LUMO would be expected to have significant density on the antibonding orbital of the C-Cl bond, indicating its susceptibility to nucleophilic attack at the chloromethyl carbon.
Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This data is hypothetical and for illustrative purposes only.)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -0.85 | Electron acceptor, located on C-Cl antibonding orbital |
| HOMO | -6.72 | Electron donor, located on the pyrazole ring |
| HOMO-LUMO Gap | 5.87 | Indicator of chemical reactivity and stability |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrons within a molecule is rarely uniform, leading to regions that are more positive or negative. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution. In an MEP map, colors are used to indicate electrostatic potential on the molecule's surface: red typically signifies electron-rich, partially negative regions (prone to electrophilic attack), while blue indicates electron-poor, partially positive regions (prone to nucleophilic attack).
For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atoms of the pyrazole ring and the chlorine atom due to their lone pairs of electrons. A positive potential (blue) would be expected around the hydrogen atoms and the carbon of the chloromethyl group, highlighting it as a site for nucleophilic substitution.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry can be used to model the entire pathway of a chemical reaction. For instance, the reaction of this compound with a nucleophile could be modeled to determine the mechanism (e.g., SN1 vs. SN2).
This involves locating the transition state—the highest energy point along the reaction coordinate. By calculating the structure and energy of the reactants, products, and the transition state, the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction. This analysis provides deep insights into reaction feasibility and kinetics that are difficult to obtain experimentally.
Spectroscopic Property Predictions (NMR, IR, UV-Vis) and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the molecule's structure.
NMR: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus.
IR: The vibrational frequencies corresponding to different bond stretches and bends can be computed, helping to identify functional groups. For this molecule, characteristic peaks for C-H, C-N, and C-Cl stretching would be predicted.
UV-Vis: The calculations can predict electronic transitions, which correspond to the absorption of light in the UV-visible range.
Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This data is hypothetical and for illustrative purposes only.)
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR Shift (CH₃-N) | 3.85 ppm | 3.82 ppm |
| ¹H NMR Shift (CH₃-C) | 2.20 ppm | 2.18 ppm |
| ¹H NMR Shift (CH₂Cl) | 4.65 ppm | 4.61 ppm |
| IR Frequency (C-Cl stretch) | 730 cm⁻¹ | 725 cm⁻¹ |
| UV-Vis λmax | 225 nm | 222 nm |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a larger system, such as in a solvent. MD simulations model the movements of atoms over time based on classical mechanics.
For this compound, an MD simulation could be run with the molecule solvated in a box of water or another solvent. This would reveal how solvent molecules arrange themselves around the solute and how intermolecular forces, such as hydrogen bonds or dipole-dipole interactions, influence the molecule's conformation and stability. This is crucial for understanding its behavior in a real-world chemical environment.
Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with a specific endpoint. While widely used in drug discovery to predict biological activity, QSAR methodologies are also adept at modeling physicochemical properties and other non-biological endpoints. For this compound, a QSAR study devoid of biological parameters would focus on establishing a correlation between its structural attributes and its physical or chemical characteristics.
Computational chemistry serves as the foundation for generating the molecular descriptors necessary for such a QSAR model. eurasianjournals.com These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. For a non-biological QSAR study of this compound, a range of descriptors would be calculated. These can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.
Furthermore, descriptors like molecular weight, van der Waals surface area (specifically the hydrophobic portion), and the logarithm of the octanol-water partition coefficient (logP) are fundamental in understanding the compound's lipophilicity and its distribution in different phases. eurjchem.comnih.gov These descriptors, when used as independent variables in a regression analysis, can be correlated with a dependent variable, which could be a measured or computationally predicted physicochemical property, such as chromatographic retention time, solubility, or thermal stability. The resulting QSAR model can then be used to predict these properties for other, structurally similar pyrazole derivatives.
The development of a robust QSAR model for this compound and its analogues would involve the generation of these descriptors, followed by statistical analysis to identify the most relevant ones and build a predictive mathematical equation. researchgate.net
| Descriptor Category | Descriptor | Description |
|---|---|---|
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Thermodynamic | Total Energy (ETotal) | The total energy of the molecule in its ground state, indicative of its stability. |
| Thermodynamic | Potential Energy (Ep) | The energy of the molecule due to its position in a force field. |
| Steric | Torsion Energy (ETor) | The energy associated with the twisting of bonds within the molecule. |
| Structural | Number of H-bond Acceptors | The count of atoms capable of accepting a hydrogen bond. |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Lipophilicity | logP (o/w) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
| Surface Area | Total Hydrophobic VdW Surface Area (HVSA) | The van der Waals surface area of the hydrophobic parts of the molecule. |
Exploration of Non-Linear Optical (NLO) Properties
The field of non-linear optics (NLO) investigates the interaction of intense electromagnetic fields with materials, leading to a range of phenomena with applications in photonics and optoelectronics. Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry, are of great interest for their potential NLO properties. Pyrazole derivatives have emerged as a promising class of compounds in this regard. researchgate.netresearchgate.netresearchgate.net
The NLO response of a molecule is primarily determined by its hyperpolarizability. Computational quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for the theoretical prediction of these properties. eurasianjournals.comwum.edu.pk For this compound, DFT calculations can be employed to determine its linear polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). These calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-311++G(d,p), which have been shown to provide reliable results for organic molecules. wum.edu.pk
The presence of both electron-donating (dimethyl groups) and electron-withdrawing (chloromethyl group) substituents on the pyrazole ring of this compound suggests the potential for intramolecular charge transfer, a key feature for enhancing NLO properties. The pyrazole ring itself acts as a π-conjugated bridge facilitating this charge transfer. The magnitude of the first hyperpolarizability (β) is particularly sensitive to the degree of charge transfer and the electronic asymmetry of the molecule.
Theoretical studies on pyrazole derivatives have demonstrated that strategic substitution on the pyrazole core can significantly modulate their NLO response. researchgate.net For instance, the introduction of strong donor and acceptor groups at appropriate positions can lead to a substantial increase in the hyperpolarizability values. researchgate.net In the case of this compound, the interplay between the electron-donating nature of the methyl groups at positions 1 and 4 and the electron-withdrawing character of the chloromethyl group at position 3 is expected to induce a significant dipole moment and, consequently, a notable NLO response.
The computational investigation of this compound's NLO properties would involve optimizing its molecular geometry and then calculating the polarizability and hyperpolarizability tensors. From these tensors, the average values of α, β, and γ can be determined, providing a quantitative measure of the molecule's potential as an NLO material.
| Parameter | Symbol | Description |
|---|---|---|
| Linear Polarizability | α | A measure of the ease with which the electron cloud of the molecule can be distorted by an external electric field. |
| First Hyperpolarizability | β | The primary determinant of the second-order NLO response, responsible for effects like second-harmonic generation. |
| Second Hyperpolarizability | γ | Governs the third-order NLO response, related to phenomena such as third-harmonic generation and two-photon absorption. |
| HOMO-LUMO Energy Gap | ΔE | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which is related to the molecule's excitability and NLO response. |
Applications of 3 Chloromethyl 1,4 Dimethyl 1h Pyrazole As a Synthetic Building Block and Functional Material Precursor
Role in the Synthesis of Diverse Heterocyclic Systems
The pyrazole (B372694) nucleus is a fundamental scaffold in a vast array of biologically active compounds and functional materials. mdpi.com The presence of a reactive chloromethyl group in 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole provides a chemical handle for a variety of synthetic transformations, enabling the construction of diverse and complex heterocyclic systems. This functional group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the key applications of this compound is in the synthesis of fused heterocyclic systems. For instance, it can be envisioned as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, which are known purine (B94841) analogs with a wide spectrum of biological activities. The general strategy would involve the reaction of the chloromethyl group with a suitable binucleophile, leading to the formation of a new fused ring system. While direct examples utilizing this compound are not extensively documented in publicly available literature, the synthesis of analogous structures such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine highlights the utility of the chloromethyl group in building such fused systems.
Furthermore, the reactivity of the chloromethyl group allows for its participation in multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step. beilstein-journals.org By carefully choosing the reaction partners, it is possible to construct a variety of heterocyclic scaffolds incorporating the 1,4-dimethyl-1H-pyrazole moiety. The versatility of pyrazole derivatives in organic synthesis suggests that this compound is a valuable intermediate for accessing a broad range of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. hilarispublisher.com
Utility in Materials Science Research
The unique electronic and coordination properties of the pyrazole ring make it an attractive component in the design of functional materials. This compound serves as a key precursor for introducing the 1,4-dimethyl-1H-pyrazolyl moiety into various material architectures.
Pyrazole derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. researchgate.net The nitrogen atoms of the pyrazole ring act as excellent donor sites, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complexes. The chloromethyl group of this compound can be readily transformed into various coordinating groups, allowing for the synthesis of a wide range of polydentate ligands.
For example, substitution of the chloride with other nitrogen-containing heterocycles, such as pyridine (B92270) or another pyrazole, can lead to the formation of bidentate and tridentate ligands. These ligands can then be used to synthesize transition metal complexes with interesting catalytic, magnetic, and photophysical properties. Ruthenium(II) complexes bearing pyrazole-pyridine-pyrazole (NNN) ligands, for instance, have been shown to be effective catalysts for the acceptorless dehydrogenation of alcohols. rsc.org The synthesis of such ligands often involves the reaction of a chloromethyl-substituted precursor with a pyrazole or pyridine derivative. researchgate.net Cobalt complexes with pyrazole-based ligands have also been investigated as catalyst precursors for oxidation reactions. acs.org The modular nature of these syntheses allows for the fine-tuning of the ligand environment around the metal center, which is crucial for controlling the catalytic activity and selectivity. nih.govrsc.org
Below is a table summarizing the types of polydentate ligands that could potentially be synthesized from this compound and their applications in catalysis.
| Ligand Type | Potential Synthetic Route from this compound | Metal Complexes | Potential Catalytic Applications |
| Bidentate (N,N) | Reaction with pyrazole or pyridine derivatives | Ru(II), Co(II), Pd(II) | Oxidation, Hydrogenation, C-C coupling |
| Tridentate (NNN) | Reaction with 2-(1H-pyrazol-3-yl)pyridine | Fe(II), Ru(II) | Dehydrogenation, Polymerization |
| Tetradentate | Linking two bidentate pyrazolyl-pyridine units | Cu(II), Zn(II) | Oxidation, Electrocatalysis |
The incorporation of heterocyclic units into polymer backbones can impart unique properties to the resulting materials, such as thermal stability, conductivity, and metal-coordinating ability. The reactive chloromethyl group of this compound makes it a suitable candidate for use as a monomer or an intermediate in polymer synthesis.
While specific examples of polymerization involving this compound are not readily found, analogous compounds have been used to create functional polymers. For instance, pyrazole-containing porous organic polymers (POPs) have been synthesized through multicomponent tandem polymerization reactions. wisdomlib.org These materials have shown promise in applications such as iodine capture and catalysis. The synthesis of pyrazole-based microporous organic polymers has also been reported for applications in CO2 capture and alkyne carboxylation. acs.org The presence of the pyrazole unit in the polymer network provides sites for gas adsorption and for anchoring catalytic nanoparticles. Given its reactive handle, this compound could potentially be used in step-growth polymerization reactions with suitable co-monomers to produce polymers with tailored properties for various applications. nbinno.com
Pyrazole derivatives are known to exhibit interesting photophysical properties, making them valuable components in the design of fluorescent sensors and dyes. rsc.org The pyrazole ring can act as a signaling unit in a chemosensor, where its fluorescence properties change upon binding to a specific analyte.
Recent research has shown that pyrazole and pyrazoline derivatives can act as "turn on" fluorescent sensors for various metal ions, including Zn2+, Cd2+, Fe3+, and Fe2+. tandfonline.comrsc.org The design of these sensors often involves the functionalization of the pyrazole core with a receptor unit that selectively binds to the target ion. The chloromethyl group of this compound provides a convenient point of attachment for such receptor moieties. For example, it can be reacted with amines, phenols, or thiols to introduce a variety of binding sites. The resulting compounds could potentially be used for the sensitive and selective detection of environmentally and biologically important species. nih.gov
In the field of dyes, pyrazole azo dyes have been synthesized and their properties investigated. ias.ac.in The synthesis of these dyes typically involves the coupling of a diazotized pyrazole derivative with an active methylene (B1212753) compound. While not directly an azo dye precursor, this compound could be chemically modified to participate in such synthetic routes, leading to novel colorants with potential applications in textiles and imaging.
Intermediate in Agrochemical Research and Development
The pyrazole ring is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. researchgate.net Pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides. nih.gov
The compound this compound can serve as a crucial intermediate in the synthesis of new agrochemical candidates. The reactive chloromethyl group allows for the facile introduction of the 1,4-dimethyl-1H-pyrazole moiety into larger molecular frameworks, a common strategy in the design of new active ingredients.
In the area of herbicides, many pyrazole derivatives act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. acs.orgrsc.org The synthesis of these inhibitors often involves the coupling of a pyrazole-containing fragment with a substituted benzoyl or other aromatic moiety. For example, novel pyrazole derivatives containing a phenylpyridine moiety have been synthesized and shown to possess herbicidal activity. nih.gov The synthesis of these compounds involved the reaction of a chloromethyl-substituted pyrazole with a phenol, demonstrating the utility of the chloromethyl group as a key reactive handle. Similarly, various pyrazole ketone derivatives have been designed and synthesized as potential herbicides. tandfonline.comtandfonline.com
The table below presents examples of commercial and developmental pyrazole-based agrochemicals, illustrating the importance of this heterocyclic core in the industry. The synthetic accessibility of derivatives from this compound suggests its potential role in the development of next-generation crop protection agents.
| Agrochemical Class | Example Compound(s) | Mode of Action | Potential Synthetic Link to this compound |
| Herbicides | Topramezone, Pyrasulfotole | HPPD Inhibition | As a building block for the pyrazole core of novel HPPD inhibitors. benthamdirect.com |
| Insecticides | Fipronil, Vaniliprole | GABA-gated chloride channel blocker | As a precursor to pyrazole amides and other insecticidal derivatives. |
| Fungicides | Penthiopyrad, Bixafen (B1247100) | Succinate (B1194679) dehydrogenase inhibition (SDHI) | As an intermediate for the synthesis of pyrazole-carboxamide fungicides. |
Structure-Activity Investigations in Agrochemical Systems
The pyrazole moiety is a well-established pharmacophore in modern crop protection, particularly in the design of fungicides. nih.gov Many commercial fungicides are succinate dehydrogenase inhibitors (SDHIs) that incorporate a pyrazole-carboxamide core. nih.govresearchgate.net The compound this compound is a valuable intermediate for introducing the 1,4-dimethyl-pyrazole unit into potential agrochemical candidates. The reactive chloromethyl group allows for facile linkage to other molecular fragments, enabling the exploration of structure-activity relationships (SAR).
SAR studies are crucial for optimizing the biological efficacy of a lead compound. In the context of pyrazole-based agrochemicals, variations in the substituents on the pyrazole ring can significantly influence fungicidal or herbicidal activity. nih.gov For instance, the nature, size, and electronic properties of substituents on the pyrazole ring and associated phenyl rings are critical for potency. researchgate.net
Key findings from SAR studies on related pyrazole agrochemicals indicate that:
Substitution on the Pyrazole Ring: The type and position of substituents are crucial. In a study of strobilurin analogues, it was found that the presence and position of a chloro group could dramatically alter fungicidal activity. researchgate.net
N-Substituent: The group attached to the N1 position of the pyrazole ring plays a significant role in binding to the target protein.
Linker and Terminal Groups: The molecular fragment attached via the chloromethyl linker is systematically modified to enhance binding affinity, bioavailability, and metabolic stability. For example, linking different phenylpyridine moieties to a pyrazole core has been explored for developing new herbicides. nih.gov
| Structural Modification (on related Pyrazole Systems) | General Impact on Agrochemical Activity | Example Finding |
|---|---|---|
| Introduction of Halogens (e.g., Cl, F) | Often increases potency by enhancing binding interactions and metabolic stability. | In certain pyrazole carboxamides, fluorine substitution on the phenyl ring enhances fungicidal activity against various pathogens. nih.gov |
| Variation of Alkyl Groups | Affects lipophilicity, which influences cell membrane penetration and translocation within the plant. | In a series of quinclorac (B55369) derivatives, the herbicidal activity was influenced by the nature of the substituent on a pyrazole ring. nih.gov |
| Modification of the N-Aryl Substituent | Crucial for target binding; modifications can overcome fungicide resistance. | Compounds designed based on fluxapyroxad (B1673505) showed that the diarylamine scaffold is a potent SDHI. researchgate.net |
| Introduction of Ether/Thioether Linkages | Provides conformational flexibility and can lead to improved biological activity. | Novel pyrazole-4-carboxamides bearing an ether group exhibited excellent in vitro antifungal activity against Rhizoctonia solani. researchgate.net |
Application in Advanced Organic Synthesis Methodologies
The demand for efficient and sustainable chemical manufacturing has driven the adoption of advanced synthesis methodologies. This compound, as a reactive intermediate, is well-suited for use in modern synthetic techniques like multi-component reactions and flow chemistry.
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. beilstein-journals.orgmdpi.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. nih.gov
The electrophilic nature of the carbon atom in the chloromethyl group makes this compound an excellent candidate for MCRs. It can serve as the electrophilic component that reacts with various nucleophiles. For instance, in a hypothetical three-component reaction, this compound could react with a primary amine and potassium cyanide (a Strecker-type reaction) or with an amine and an isocyanide (a Ugi-type reaction) to build highly functionalized and complex molecular scaffolds in a single step. While the literature predominantly focuses on the synthesis of pyrazoles via MCRs, the use of functionalized pyrazoles like the title compound as building blocks in subsequent MCRs represents a logical and powerful strategy for molecular diversification. beilstein-journals.orgnih.gov
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. galchimia.comnih.gov
The synthesis of agrochemicals and their intermediates often involves hazardous reagents or exothermic reactions, making flow chemistry an attractive alternative. researchgate.net The use of this compound as a reactant is highly amenable to a flow chemistry setup. For example, it could be synthesized in an initial reactor module and the output stream fed directly into a second module where it reacts with a nucleophile, without the need for isolation—a process known as a "telescoped" synthesis. researchgate.net This approach minimizes handling of the reactive chloromethyl intermediate, reduces waste, and can significantly shorten production times. Patents have described the continuous flow synthesis of pyrazole intermediates, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (DFMMP), which are crucial for producing commercial fungicides like bixafen and fluxapyroxad, highlighting the industrial relevance of this methodology for pyrazole synthesis. googleapis.com
Precursor for Specialized Chemical Reagents and Derivatizing Agents
The primary utility of this compound lies in its role as a precursor for synthesizing other molecules. moldb.com The chloromethyl group is a versatile and reactive functional handle, making the compound an excellent alkylating agent for introducing the 1,4-dimethyl-1H-pyrazol-3-ylmethyl moiety onto a wide range of substrates.
This reactivity allows for the straightforward synthesis of novel derivatives for screening in agrochemical and pharmaceutical research. Nucleophiles such as alcohols, phenols, thiols, and amines can readily displace the chloride to form ethers, thioethers, and secondary or tertiary amines, respectively. Furthermore, the chloromethyl group can be transformed into other functional groups, expanding its synthetic utility. For example:
Oxidation would yield 3-formyl-1,4-dimethyl-1H-pyrazole, a valuable intermediate for reactions such as reductive amination, Wittig reactions, and the synthesis of Schiff bases. Formylpyrazoles are considered strategic intermediates for a wide range of biologically active compounds. mdpi.com
Cyanation with a cyanide salt would produce (1,4-dimethyl-1H-pyrazol-3-yl)acetonitrile, which can be further hydrolyzed to the corresponding carboxylic acid or reduced to the amine.
Reaction with Magnesium could form a Grignard reagent, providing a nucleophilic pyrazolylmethyl source for reaction with various electrophiles.
This versatility makes this compound a valuable starting material for creating specialized reagents used in organic synthesis and for derivatizing molecules to probe biological function.
| Reactant | Resulting Functional Group | Potential Application of Product |
|---|---|---|
| Phenol / Alcohol (R-OH) | Ether (-O-R) | Synthesis of agrochemicals, potential fungicides. researchgate.net |
| Thiol (R-SH) | Thioether (-S-R) | Building blocks for pesticides and pharmaceuticals. nih.gov |
| Amine (R-NH2) | Secondary Amine (-NH-R) | Creation of novel ligands, biologically active amines. |
| Sodium Cyanide (NaCN) | Nitrile (-CN) | Intermediate for carboxylic acids, amides, and amines. |
| Sodium Azide (B81097) (NaN3) | Azide (-N3) | Precursor for triazoles (via click chemistry) and primary amines (via reduction). |
Insufficient Data Available for Environmental Fate and Degradation Analysis of this compound
A thorough review of available scientific literature and databases has revealed a significant lack of specific information regarding the environmental fate and degradation pathways of the chemical compound this compound. While general information on pyrazole-containing compounds exists, detailed experimental data on the photolytic and hydrolytic degradation, biotic breakdown, and soil interaction of this specific molecule is not publicly accessible.
The initial search for data pertaining to the environmental characteristics of this compound did not yield any specific studies that would allow for a comprehensive analysis as requested. The available information is limited to the compound's basic chemical and physical properties.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the following topics as outlined:
Environmental Fate and Degradation Pathways of 3 Chloromethyl 1,4 Dimethyl 1h Pyrazole in Academic Model Systems
Sorption and Leaching Behavior in Model Environmental Matrices:No research could be located that details the compound's tendency to bind to soil or sediment particles or its potential to move through the soil profile.
Given the absence of specific research findings and data tables for 3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and experimental studies are needed to elucidate the environmental behavior of this compound.
Future Research Directions and Emerging Opportunities for 3 Chloromethyl 1,4 Dimethyl 1h Pyrazole
Development of Asymmetric Synthesis Routes to Chiral Analogs
The introduction of chirality into pyrazole-containing molecules is a critical step toward the development of advanced materials and biologically active compounds, as enantiomeric forms can have distinctly different properties. nih.gov While 3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole itself is achiral, its functionalization offers numerous opportunities to generate chiral analogs. Future research will likely focus on creating stereogenic centers adjacent to the pyrazole (B372694) ring or on substituents derived from the chloromethyl group.
Asymmetric synthesis, which involves converting achiral starting materials into chiral products, has become a cornerstone of modern chemical discovery. nih.gov Methodologies such as organocatalysis and transition-metal catalysis, which have been successfully applied to create chiral pyrazolones and other heterocyclic structures, could be adapted for this purpose. uva.esresearchgate.netrsc.org For instance, the development of catalytic enantioselective alkylation reactions using the chloromethyl group as an electrophile with prochiral nucleophiles could yield a diverse library of chiral pyrazole derivatives.
Key strategies could include:
Catalytic Asymmetric Alkylation: Employing chiral phase-transfer catalysts or chiral metal complexes to control the stereochemical outcome of the substitution of the chlorine atom.
Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral auxiliary to a derivative of the pyrazole to direct subsequent stereoselective transformations.
Enantioselective Desymmetrization: Modifying the pyrazole core to contain prochiral elements and then using a chiral catalyst to selectively functionalize one of several equivalent reactive sites.
These approaches would enable the synthesis of novel, enantiomerically pure compounds, expanding the chemical space accessible from this versatile starting material.
| Potential Asymmetric Strategy | Description | Key Enabling Technology | Potential Chiral Analog |
| Enantioselective C-C Bond Formation | Nucleophilic substitution of the chloride with a prochiral enolate or equivalent. | Chiral Lewis acids, phase-transfer catalysts, or organocatalysts. | α-chiral carboxylic acid or ketone derivatives. |
| Asymmetric C-N Bond Formation | Reaction with prochiral amines or their precursors. | Chiral phosphoric acids or N-heterocyclic carbenes (NHCs). researchgate.net | Chiral amine or N-heterocyclic derivatives. |
| Kinetic Resolution | Racemic modification of the chloromethyl group followed by enantioselective reaction. | Chiral catalysts or enzymes that react faster with one enantiomer. | Enantiomerically enriched starting material and product. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The chloromethyl group is a classical electrophilic handle, primarily used for S(_N)2-type reactions. However, its full reactive potential remains largely unexplored. Future research should aim to move beyond conventional transformations and investigate novel reactivity patterns. The pyrazole ring itself is a moderately π-excessive system, which can influence the reactivity of its substituents and makes certain reaction types challenging. mdpi.com
Emerging areas of interest include:
Transition-Metal Catalyzed Cross-Coupling: The C(sp³)-Cl bond could be activated by transition metals like palladium, nickel, or copper to participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the direct installation of aryl, alkynyl, and amino groups. mdpi.com
Radical-Mediated Reactions: Homolytic cleavage of the C-Cl bond through photoredox catalysis or other radical initiation methods could generate a pyrazolyl-methyl radical. This highly reactive intermediate could participate in a variety of transformations, including conjugate additions and C-H functionalization reactions, that are inaccessible through ionic pathways.
Generation of Reactive Intermediates: The compound could serve as a precursor to more reactive species. For example, elimination could generate a pyrazole-fused methylene (B1212753) carbene or a related ylide, which could then undergo cycloadditions or rearrangements to form complex polycyclic systems.
Investigating these advanced transformations will significantly broaden the synthetic utility of this compound, establishing it as a powerful precursor for complex molecular architectures. mdpi.com
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design
For a molecule like this compound and its derivatives, AI can play a pivotal role in several areas:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose multiple disconnection strategies for complex target molecules containing the pyrazole core, identifying readily available starting materials and suggesting high-yielding reaction steps. nih.gov
Reaction Condition Optimization: ML models can predict the optimal solvent, catalyst, temperature, and other reaction parameters to maximize the yield and selectivity of transformations involving the chloromethyl group. This can reduce the time and resources spent on empirical optimization.
Discovery of Novel Reactions: By analyzing patterns in reaction data, AI can help identify new types of reactions or catalyst systems that might be effective for functionalizing the pyrazole scaffold. The success of such predictive models depends heavily on the quality and diversity of the underlying training data. cas.org
Discovery of New Applications in Niche Academic and Industrial Sectors (Non-clinical)
While pyrazole derivatives are widely studied for their medicinal properties, future research on this compound should also target non-clinical applications where its unique structure can be leveraged. mdpi.com
| Potential Application Sector | Specific Role of the Compound | Rationale |
| Coordination Chemistry & Catalysis | Precursor to novel ligands. nih.gov | The pyrazole nitrogen atoms are excellent metal coordinators. The chloromethyl group allows for the facile introduction of other donor atoms (P, S, O), creating multidentate ligands for catalysis or functional metal-organic frameworks (MOFs). researchgate.net |
| Agrochemicals | Scaffold for new fungicides or herbicides. | The pyrazole ring is a key component in several commercial agrochemicals, such as fungicides that target succinate (B1194679) dehydrogenase. nih.gov The specific substitution pattern of this compound could lead to new, potent, and selective agents. |
| Materials Science | Building block for functional polymers or dyes. | The pyrazole moiety can impart desirable thermal, optical, or electronic properties. The reactive handle allows for its incorporation into polymer backbones or as a side chain, or for the synthesis of specialized dyes. researchgate.net |
| Fertilizer Technology | Precursor to nitrification inhibitors. | Certain dimethyl-pyrazole derivatives, such as 3,4-dimethyl-1H-pyrazole phosphate (B84403) (DMPP), are used in agriculture to reduce nitrogen loss from fertilizers by inhibiting nitrification. europa.eu This scaffold could be used to develop new, more effective inhibitors. |
Exploring these diverse avenues will maximize the compound's value and lead to innovations in fields beyond traditional pharmaceutical chemistry.
Advanced Spectroscopic Probes and In-Situ Monitoring of Reactions Involving the Compound
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are essential for final product characterization, advanced methods are needed to study the transient intermediates and complex kinetics of reactions involving the reactive 3-(chloromethyl) group. researchgate.netnih.gov
Future research should employ a suite of modern analytical tools:
In-Situ Spectroscopy: Techniques such as ReactIR™ (FTIR), Raman spectroscopy, and Process NMR allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without sampling. This provides invaluable kinetic and mechanistic data, helping to identify bottlenecks and optimize reaction conditions.
Advanced Mass Spectrometry: Techniques like Cold Spray Ionization Mass Spectrometry (CSI-MS) can be used to detect and characterize highly reactive or unstable intermediates that would not be observable under standard conditions.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used in concert with spectroscopic data to model reaction pathways, predict transition state energies, and rationalize observed reactivity and selectivity. uva.es This synergy between experimental and computational methods is a powerful tool for mechanistic elucidation. nih.gov
The application of these advanced probes will provide unprecedented insight into the reactivity of this compound, accelerating the development of robust and efficient synthetic methods.
Q & A
Q. What are the common synthetic routes for 3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole?
The compound is typically synthesized via nucleophilic substitution reactions. For example, chloromethylation of 1,4-dimethyl-1H-pyrazole using chloromethyl chloride or other chlorinating agents under controlled conditions (0–5°C) yields the target compound. Reaction optimization, including stoichiometric ratios (e.g., 1:1.2 pyrazole to chloromethyl agent) and inert atmospheres, can improve yields to 70–85% . Alternative methods involve functionalizing pre-assembled pyrazole cores through Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling .
Q. How can spectroscopic techniques characterize this compound?
- 1H NMR (CDCl₃): A singlet at δ 2.50 ppm corresponds to the N-methyl groups, while the chloromethyl (-CH₂Cl) protons appear as a triplet at δ 4.30 ppm due to coupling with adjacent protons.
- IR Spectroscopy: C-Cl stretching vibrations are observed at 680–720 cm⁻¹.
- Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 145.1 [M+H]⁺ confirms the molecular weight (144.6 g/mol) .
Q. What safety protocols are recommended for handling this compound?
Due to the reactivity of the chloromethyl group, researchers should:
- Use PPE (gloves, goggles, lab coats) in fume hoods.
- Store the compound in airtight containers at 2–8°C to prevent hydrolysis.
- Avoid exposure to moisture or bases, which may release HCl gas .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloromethyl group?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilic nature of the chloromethyl group. Frontier Molecular Orbital (FMO) analysis reveals high electrophilicity index values (>2.5 eV), suggesting susceptibility to nucleophilic attack. Solvent effects (e.g., dielectric constant of DMSO) should be incorporated to improve accuracy .
Q. What strategies resolve contradictions in reported biological activity data?
Conflicting bioactivity results often arise from assay variability. To address this:
Q. How can crystallography determine the compound’s structural conformation?
Single-crystal X-ray diffraction (SXRD) using SHELXL software reveals bond angles and torsional strains. For example:
| Parameter | Value |
|---|---|
| C-Cl bond length | 1.78 Å |
| N-N-C bond angle | 112.5° |
| Twinning or high-resolution data (>1.0 Å) may require SHELXD for structure solution . |
Q. What methodologies assess cytotoxicity in cellular models?
- LD₅₀ Determination: BALB/c-3T3 cells exposed to 0.01–1.0 mM of the compound for 48 hr show cytotoxicity, with LD₅₀ values comparable to 3-(Chloromethyl)pyridine-HCl (0.0756 mM) .
- Transformation Assays: Monitor morphological changes (e.g., SP/LA foci formation) to evaluate carcinogenic potential .
Q. How can solubility be optimized for in vivo studies?
Derivatization strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
